molecular formula C9H4F6O3 B12079326 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid

2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid

Cat. No.: B12079326
M. Wt: 274.12 g/mol
InChI Key: CFLZBTWPYGNLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid is a fluorinated organic compound with the molecular formula C9H5F5O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability under specific conditions .

Preparation Methods

The synthesis of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzene with difluoroacetic acid in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

When compared to similar compounds, 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid stands out due to its high fluorine content and unique structural features. Similar compounds include:

Properties

Molecular Formula

C9H4F6O3

Molecular Weight

274.12 g/mol

IUPAC Name

2,2-difluoro-2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H4F6O3/c10-6-3-4(18-9(13,14)15)1-2-5(6)8(11,12)7(16)17/h1-3H,(H,16,17)

InChI Key

CFLZBTWPYGNLIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)C(C(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.